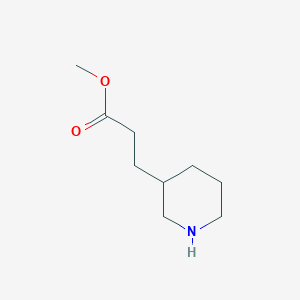

Methyl 3-(piperidin-3-yl)propanoate

説明

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis and Molecular Design

The piperidine ring is a fundamental six-membered nitrogen-containing heterocycle that is a cornerstone in the design of pharmaceuticals. encyclopedia.pubnih.gov This structural motif is prevalent in numerous natural alkaloids, such as piperine (B192125) (the compound responsible for the pungency of black pepper), and a vast number of synthetic drugs. wikipedia.org The significance of the piperidine scaffold stems from its ability to adopt a stable chair conformation, which positions its substituents in distinct axial and equatorial orientations. wikipedia.org This well-defined three-dimensional structure is crucial for precise interactions with biological targets like enzymes and receptors.

Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pubnih.gov In advanced organic synthesis, the piperidine ring serves as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. taylorandfrancis.com Chemists can readily modify the nitrogen atom and various carbon atoms of the ring to fine-tune a molecule's properties, such as basicity, solubility, and lipophilicity, which are critical for developing effective drugs. ijnrd.org The versatility and favorable pharmacological profile of the piperidine moiety ensure its continued importance in molecular design and the creation of new therapeutic agents. nih.govresearchgate.net

Overview of the Chemical Compound's Relevance in Academic Inquiry

Methyl 3-(piperidin-3-yl)propanoate is primarily valued in academic and industrial research as a versatile building block for synthesizing more elaborate molecules. Its bifunctional nature—possessing both a nucleophilic secondary amine and an electrophilic ester group—allows for a wide array of chemical transformations. The amine can be subjected to N-alkylation, acylation, and various coupling reactions, while the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides.

This dual reactivity makes it an ideal starting material for creating libraries of related compounds for drug discovery screening. For example, it can be used as a key intermediate in the synthesis of potent analgesics. researchgate.net Research has demonstrated its use in Michael additions, a fundamental carbon-carbon bond-forming reaction, highlighting its utility in constructing more complex molecular frameworks under environmentally friendly conditions. thieme-connect.com By systematically modifying the piperidine nitrogen and the ester group, researchers can explore the structure-activity relationships (SAR) of new chemical entities, aiming to optimize their interaction with specific biological targets. Its application extends to the development of novel kinase inhibitors, receptor ligands, and other potential therapeutic agents.

Historical Context of Piperidine Propanoate Derivatives in Research

The history of piperidine itself in research began in 1850 when it was first isolated from piperine. wikipedia.orgtaylorandfrancis.com However, the focused investigation into synthetic piperidine derivatives, including those with propanoate side chains, is a more recent endeavor driven by the evolution of medicinal chemistry.

In the mid-20th century, advancements in synthetic methodologies enabled chemists to create a wide variety of substituted piperidines. This spurred the investigation of their therapeutic potential, with early research often targeting applications in analgesics and anesthetics, inspired by the structures of natural alkaloids like cocaine and morphine. encyclopedia.pub

The latter half of the 20th century and the beginning of the 21st century saw an explosion in the study of piperidine derivatives, fueled by the advent of high-throughput screening and combinatorial chemistry. These technologies allowed for the rapid synthesis and evaluation of large libraries of compounds. Piperidine propanoate derivatives and related structures became key intermediates in the synthesis of highly active narcotic analgesics and other central nervous system agents. researchgate.net This historical trajectory shows a clear path from the initial discovery of the piperidine nucleus to the rational design of specific derivatives like this compound as crucial tools in the modern quest for novel and improved pharmaceuticals.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-piperidin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCAJSGDZGKOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Methyl 3 Piperidin 3 Yl Propanoate

Transformations Involving the Ester Functionality

The ester group of methyl 3-(piperidin-3-yl)propanoate is susceptible to several important chemical transformations, including hydrolysis, transesterification, and conversion to other functional derivatives.

Hydrolysis Pathways (Acidic and Basic)

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as potassium hydroxide (B78521), in an alcohol-water mixture. rsc.org This process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis, while also feasible, is generally less common for this type of substrate. This method typically involves heating the ester in the presence of a strong acid and excess water.

Transesterification Reactions

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a potential transformation for this compound. This reaction is typically catalyzed by either an acid or a base. While specific studies on the transesterification of this particular compound are not extensively documented in the reviewed literature, the general principles of this reaction would apply. For instance, reacting the methyl ester with a different alcohol, such as ethanol, in the presence of a suitable catalyst would be expected to yield the corresponding ethyl ester.

Formation of Carboxylic Acid and Hydrazide Derivatives

The ester functionality of this compound serves as a valuable precursor for the synthesis of other important derivatives, notably carboxylic acids and hydrazides.

The conversion to the carboxylic acid, 3-(piperidin-3-yl)propanoic acid, is readily accomplished through hydrolysis, as previously discussed. rsc.org This transformation is a key step in the synthesis of various derivatives where a carboxylic acid moiety is required for further reactions, such as amide bond formation.

A particularly significant transformation is the formation of the corresponding hydrazide, 3-(piperidin-3-yl)propanoic acid hydrazide. This is typically achieved by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, often under reflux conditions. rsc.orgnih.gov This reaction proceeds via nucleophilic acyl substitution, where hydrazine acts as the nucleophile. The resulting hydrazide is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other derivatives with potential biological activities. nih.govresearchgate.netresearchgate.net For instance, condensation of the hydrazide with various aldehydes and ketones can lead to the formation of hydrazones. researchgate.net

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of this compound is a nucleophilic center that readily participates in a variety of chemical reactions.

Nucleophilic Substitution Reactions

The nitrogen atom of the piperidine ring can act as a nucleophile in substitution reactions. For example, it can be involved in the formation of more complex heterocyclic systems. While specific examples directly involving this compound in this context are not extensively detailed, the general reactivity of the piperidine nitrogen suggests its capability to participate in such transformations. For instance, in related systems, the piperidine nitrogen has been shown to undergo nucleophilic substitution with activated aromatic or heterocyclic rings.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen is readily susceptible to both N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide, to introduce an alkyl group onto the nitrogen atom. This reaction is a common method for the derivatization of piperidine-containing compounds. For example, in a related system, N-alkylation has been achieved using reagents like 1,3-dibromopropane (B121459) in the presence of a base. nih.gov

N-Acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative. This is a robust and widely used transformation in organic synthesis. The acylation of amines is a fundamental reaction in the construction of amide bonds, which are prevalent in many biologically active molecules. researchgate.net The reaction conditions for N-acylation can vary, but it often involves the use of a base to neutralize the acid generated during the reaction.

Redox Chemistry of the Piperidine Ring

The redox chemistry of this compound is centered on the piperidine ring and the ester functional group. The saturated piperidine ring can undergo oxidation, while the ester group is susceptible to reduction.

Oxidation Reactions (e.g., to Carboxylic Acids)

The oxidation of the saturated piperidine ring in this compound can proceed via several pathways, although direct conversion of a ring methylene (B1212753) (CH₂) group to a carboxylic acid is not a standard or facile transformation. Such an oxidation would require harsh conditions and would likely lead to ring cleavage or a complex mixture of products.

More commonly, the oxidation of piperidines involves the nitrogen atom or the adjacent carbon atoms (α-carbons).

N-Oxidation: The secondary amine of the piperidine ring can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org These N-oxides are valuable intermediates in organic synthesis. nih.gov

Oxidation to Imines and Lactams: The piperidine ring can undergo oxidation to form a cyclic imine, particularly after conversion of the N-H to an N-halo group. wikipedia.org Further oxidation can lead to the formation of a lactam (a cyclic amide). For instance, oxidation of a protected piperidine at position 3 can yield a protected 3-keto piperidine. youtube.com Studies on related N-protected pyrrolidines and piperidines have shown that oxidation can furnish N-acyliminium ions, which are potent electrophiles for further synthetic transformations. nih.gov

Oxidative Dehydrogenation: Catalytic oxidative dehydrogenation can convert a piperidine ring back to its aromatic pyridine (B92270) counterpart. researchgate.netnih.govacs.org This transformation, however, is the reverse of how piperidines are typically synthesized. nih.gov

The table below summarizes potential oxidation reactions, reagents, and the likely major products for the piperidine ring.

| Reaction Type | Reagent Example(s) | Major Product(s) |

| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | Piperidine-N-oxide derivative |

| C-H Oxidation | Hypervalent Iodine Reagents, NBS | Iminium ion, Lactam |

| Dehydrogenation | Metal Catalysts, O₂ | Pyridine derivative |

Reduction Reactions (e.g., to Alcohols)

The term "reduction to alcohols" in the context of the piperidine ring itself is chemically imprecise, as the ring is already a fully saturated heterocycle, typically formed via the reduction of pyridine. nih.govdtic.mil Further reduction of the C-N or C-C bonds would necessitate harsh conditions, likely resulting in ring-opening rather than the formation of a stable alcohol derivative of the ring.

However, the ester functional group of this compound is readily susceptible to reduction. This is a standard transformation in organic synthesis that converts the methyl ester into a primary alcohol.

Ester Reduction: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. masterorganicchemistry.comharvard.edu The reaction proceeds by nucleophilic addition of a hydride ion to the ester carbonyl carbon. In the case of this compound, this transformation yields 3-(piperidin-3-yl)propan-1-ol. This reduction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but will reduce aldehydes and ketones. khanacademy.org

The table below outlines the conditions and products for the reduction of the ester side chain.

| Reaction Type | Reagent Example(s) | Product |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-(piperidin-3-yl)propan-1-ol |

Molecular Interaction and Mechanistic Investigations of Methyl 3 Piperidin 3 Yl Propanoate

Studies on Enzyme Inhibition Mechanisms

The piperidine (B6355638) nucleus is a common feature in many enzyme inhibitors. Research has explored how modifications of the Methyl 3-(piperidin-3-yl)propanoate structure influence its ability to inhibit specific enzymes.

The cholinergic hypothesis of Alzheimer's disease, which links cognitive decline to a deficiency in the neurotransmitter acetylcholine (B1216132), has driven research into inhibitors of acetylcholinesterase (AChE), the enzyme that degrades it. Piperidine derivatives are a major class of AChE inhibitors; the leading Alzheimer's drug, Donepezil, is a notable example.

While specific inhibitory data for this compound is not extensively documented, studies on its structural analogs demonstrate that the 3-(piperidin-3-yl)propanoate scaffold is a viable backbone for AChE inhibition. The potency of these compounds is highly dependent on the substituent attached to the piperidine nitrogen. For instance, introducing various functionalities at this position can modulate the inhibitory activity against both acetylcholinesterase and the related enzyme, butyrylcholinesterase (BuChE). Molecular docking studies of related, more complex piperidine derivatives have shown that they can establish numerous interactions with the active sites of these enzymes.

Table 1: AChE and BuChE Inhibitory Activities of Selected Piperidine Derivatives This table presents data for complex piperidine-based compounds to illustrate the inhibitory potential of the scaffold.

| Compound Type | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Benzimidazole-Piperidine Hybrid | AChE | 19.44 - 36.05 |

| Benzimidazole-Piperidine Hybrid | BuChE | 21.57 - 39.55 |

Data sourced from studies on complex benzimidazole-piperidine hybrids.

The versatility of the piperidine scaffold allows its derivatives to interact with a wide range of enzymatic targets beyond cholinesterases. In silico predictions and broader studies on piperidine-containing molecules suggest potential interactions with targets such as various proteases, kinases, and transport system proteins. The specific enzymatic profile of this compound itself remains an area for further detailed investigation to map its full spectrum of activity.

Receptor Binding Affinity and Selectivity Research

The interaction of this compound and its analogs with neurotransmitter receptors is a key area of mechanistic study, defining their potential applications in treating central nervous system disorders.

The piperidine structure is a privileged scaffold in neuroscience, found in ligands for numerous neurotransmitter systems. Derivatives are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, which is a key consideration in the development of antipsychotic medications. Computational studies predict that piperidine derivatives can have a wide range of biological activities, potentially affecting various receptors and ion channels. Therefore, a comprehensive understanding of the pharmacology of this compound would require screening against a panel of central nervous system receptors to determine its selectivity profile and potential for off-target effects.

Structure-Mechanism Relationships at the Molecular Level

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental to medicinal chemistry. Every part of the molecule—the ester, the alkyl chain, and the piperidine ring—can be systematically modified to fine-tune its pharmacological properties.

The Ester Group: The size and nature of the alcohol component of the ester can influence potency, metabolic stability, and ability to cross the blood-brain barrier.

The Piperidine Ring: The stereochemistry of the substituent at the 3-position is critical for the correct orientation within a target's binding site. The nitrogen atom is a key feature, often acting as a protonable site for forming ionic bonds or as a hydrogen bond acceptor.

N-Substitution: The most profound changes in activity are often seen by modifying the substituent on the piperidine nitrogen. Attaching different functional groups (e.g., benzyl, phenyl, or more complex heterocyclic systems) can dramatically alter a compound's affinity and selectivity for different enzymes and receptors. This principle is the foundation for transforming a simple scaffold into a highly potent and selective drug candidate.

This modularity makes the 3-(piperidin-3-yl)propanoate skeleton a valuable starting point for developing new molecules with precisely tailored biological activities.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block for Complex Molecules

The bifunctional nature of Methyl 3-(piperidin-3-yl)propanoate, possessing both a secondary amine and an ester group, allows for its elaboration into more complex molecular architectures.

The piperidine (B6355638) moiety is a common structural motif in many natural products and pharmaceuticals. nih.gov this compound is an excellent precursor for the synthesis of various piperidine-containing heterocycles. For instance, the propanoate side chain can be chemically modified and induced to cyclize with the piperidine nitrogen, leading to the formation of bicyclic systems like indolizidines and quinolizidines. These bicyclic alkaloids are of significant interest due to their diverse biological activities. The synthesis of such structures often involves multi-step sequences, including reactions like intramolecular amidation followed by reduction.

Furthermore, the piperidine ring can be a scaffold for creating diverse heterocyclic compounds. nih.gov For example, derivatives of piperidine are used in the synthesis of complex molecules such as pyrimidinones (B12756618) and benzomorphans. nih.gov The synthesis of 1-aryl-3-piperidone-4-carboxylates, which are valuable intermediates, can be achieved through methods like the Morita–Baylis–Hillman reaction and ring-closing metathesis, providing access to a variety of heterocycles. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Piperidine Scaffolds

| Heterocyclic System | Synthetic Approach Example | Potential Application Area |

| 1-Aryl-3-piperidones | Morita–Baylis–Hillman reaction and ring-closing metathesis nih.gov | Intermediates for various bioactive heterocycles nih.gov |

| Indolizidines | Intramolecular cyclization of piperidine derivatives whiterose.ac.uk | Alkaloid synthesis, pharmaceuticals whiterose.ac.uk |

| Quinolizidines | Intramolecular cyclization of piperidine derivatives | Alkaloid synthesis, pharmaceuticals |

| Pyrimidinones | Transformation of 4-carboethoxy-3-piperidone nih.gov | Selective α-1 antagonists nih.gov |

| Benzomorphans | Derivatization of 3-piperidinone analogues nih.gov | Pharmacologically active compounds |

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. This compound can serve as a scaffold for the synthesis of β-amino acids, which are key components of many peptidomimetics. The synthesis involves the manipulation of the propanoate side chain and the piperidine ring to introduce the necessary functional groups and stereochemistry. These resulting β-amino acid derivatives can then be incorporated into peptide sequences to create novel peptidomimetics with potential therapeutic applications.

The reactivity of the secondary amine and the ester group in this compound allows for its derivatization to create monomers for polymerization. For example, the amine can be acylated or alkylated, and the ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. These modified monomers can then be polymerized to form functional polymers with tailored properties. For example, polymers incorporating the piperidine moiety may exhibit interesting pH-responsive behavior or metal-chelating properties, making them suitable for applications in drug delivery systems, sensors, or smart coatings. The synthesis of asymmetric aromatic 1,3-diketones bearing a piperidine moiety highlights its use in creating ligands for emissive metal complexes in organic light-emitting diodes (OLEDs). mdpi.com

Role in Catalysis Research

In the field of catalysis, ligands play a crucial role in determining the activity and selectivity of metal-based catalysts. The piperidine nitrogen and the carbonyl oxygen of the ester group in this compound and its derivatives can act as coordination sites for metal ions. This property makes it a candidate for the development of novel ligands for asymmetric catalysis. By introducing chiral centers into the piperidine ring or the side chain, chiral ligands can be synthesized. These chiral ligands can then be complexed with transition metals to create catalysts for enantioselective reactions, which are of paramount importance in the synthesis of pharmaceuticals and fine chemicals. For instance, palladium complexes with bidentate tertiary phosphine (B1218219) ligands are used for the methoxycarbonylation of ethene to produce methyl propanoate. researchgate.net

Integration into Nanomaterial Functionalization Strategies

The functional groups of this compound make it a suitable molecule for the surface functionalization of nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes. The piperidine nitrogen can be used to anchor the molecule to the surface of these materials through various chemical linkages. This functionalization can impart new properties to the nanomaterials, such as improved dispersibility in different solvents, biocompatibility, or the ability to selectively bind to specific targets. These functionalized nanomaterials have potential applications in areas like bioimaging, drug delivery, and diagnostics.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. nih.gov this compound serves as a valuable intermediate in the synthesis of such pharmacologically relevant scaffolds. nih.govwhiterose.ac.uk Its structure can be readily modified to introduce various substituents and functional groups, allowing for the creation of a library of compounds for biological screening. For example, the propanoate side chain can be extended or modified to interact with specific biological targets, while the piperidine ring can be substituted to fine-tune the physicochemical properties of the molecule. This versatility has led to its use in the synthesis of compounds targeting a variety of diseases. The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, for instance, has been identified as a novel inhibitor of the NLRP3 inflammasome. nih.gov

Analytical and Computational Methodologies in Research on Methyl 3 Piperidin 3 Yl Propanoate

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural analysis of "Methyl 3-(piperidin-3-yl)propanoate". By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound" by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of "this compound", distinct signals are expected for the protons of the methyl ester group, the ethyl bridge, and the piperidine (B6355638) ring. For comparison, in the related compound methyl propanoate, the methyl group protons of the ester typically appear as a singlet, while the ethyl group protons present as a triplet and a quartet. docbrown.info The protons on the piperidine ring of "this compound" would exhibit complex splitting patterns due to their various chemical and magnetic environments. For instance, in a study of methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate, the protons of the piperidine ring appeared as two multiplets at 1.69 and 3.40 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information by showing a distinct signal for each unique carbon atom. In methyl propanoate, the carbonyl carbon of the ester group is typically observed downfield. vaia.com For "this compound", the spectrum would show signals for the methyl ester carbon, the two carbons of the propanoate chain, and the five carbons of the piperidine ring, with their chemical shifts influenced by their local electronic environments. A study on methyl 3-(benzyl(2-hydroxyethyl)amino)propionate provided detailed assignments of both ¹H and ¹³C NMR spectra, which can serve as a reference for the propionate (B1217596) moiety. st-andrews.ac.uk

Table 1: Representative ¹H NMR Data for Related Propanoate Esters

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| Methyl propanoate docbrown.info | CDCl₃ | 1.14 (t, 3H, CH₃-C), 2.32 (q, 2H, -CH₂-CO), 3.67 (s, 3H, O-CH₃) |

Table 2: Representative ¹³C NMR Data for Related Propanoate and Piperidine Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Methyl propanoate vaia.comlibretexts.org | CDCl₃ | 9.3 (CH₃-C), 27.6 (-CH₂-CO), 51.4 (O-CH₃), 174.6 (C=O) |

| Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate st-andrews.ac.uk | CDCl₃ | 32.5 (CH₂CO₂Me), 49.1 (NCH₂CH₂CO₂Me), 51.7 (OMe), 55.5 (NCH₂CH₂OH), 58.5 (PhCH₂), 58.8 (CH₂OH), 173.0 (C=O) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of "this compound" and to study its fragmentation pattern, which aids in confirming its structure. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides structural clues. For a simple ester like methyl propanoate, common fragments include the loss of the methoxy (B1213986) group or the ethyl group. docbrown.info For "this compound", fragmentation would likely involve the cleavage of the ester group and characteristic fragmentation of the piperidine ring. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion and its fragments, further confirming the compound's identity. st-andrews.ac.uk

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]+ | Molecular ion |

| [M - OCH₃]+ | Loss of the methoxy group |

| [M - COOCH₃]+ | Loss of the carbomethoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound". The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

Key expected absorptions for "this compound" include a strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester would also be prominent. Additionally, C-H stretching vibrations for the aliphatic parts of the molecule and N-H stretching for the secondary amine in the piperidine ring would be observed. The IR spectrum of methyl propanoate shows a characteristic C=O stretch around 1740 cm⁻¹ and C-O stretches between 1200 and 1170 cm⁻¹. docbrown.infochemicalbook.com The presence of the piperidine ring would introduce additional bands, including N-H bending vibrations.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Ester | C=O Stretch | ~1730-1750 | Methyl propanoate docbrown.infonist.gov |

| Ester | C-O Stretch | ~1170-1200 | Methyl propanoate docbrown.infonist.gov |

| Amine | N-H Stretch | ~3300-3500 | General secondary amines |

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for "this compound" is reported in the provided search results, a study on a more complex molecule, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate, demonstrates the power of this technique in elucidating the solid-state conformation. mdpi.com Similarly, the crystal structure of methyl 3-(1H-indol-3-yl)propanoate has been determined, showcasing intermolecular hydrogen bonding. researchgate.net For "this compound", X-ray crystallography would provide invaluable information on its crystal packing and intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group and the ester carbonyl oxygen.

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing insights into the electronic structure, reactivity, and conformational landscape of molecules like "this compound".

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a popular quantum chemical method used to predict a wide range of molecular properties. For "this compound", DFT calculations could be used to:

Optimize the molecular geometry to find the most stable conformation(s).

Calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in peak assignment.

Predict NMR chemical shifts, providing a theoretical basis for the interpretation of experimental spectra.

Determine electronic properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity.

Studies on related piperidine derivatives have utilized DFT to investigate molecular electronic structure properties and have found good agreement between calculated and experimental vibrational energies. researchgate.net In another example, DFT calculations were used to explore the properties of a pharmacologically important ester, correlating calculated structures with crystallographic data. mdpi.com Such computational studies would be highly valuable in the comprehensive analysis of "this compound".

Molecular Dynamics Simulations for Conformational Analysis and Binding Prediction

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules over time. This technique allows researchers to observe the conformational changes a molecule like this compound would undergo and to predict its interactions with biological targets.

In principle, an MD simulation of this compound would involve defining a force field—a set of parameters that describe the potential energy of the system of particles. This allows for the calculation of the forces acting on each atom and, consequently, their movement over time. By solving Newton's equations of motion, the trajectory of the atoms can be mapped, providing a detailed view of the molecule's flexibility and preferred shapes, or conformations.

For instance, studies on other flexible molecules, such as 1,3-propanediol, have successfully used MD simulations to determine the ratios of various conformations and their lifetimes in an aqueous environment. mdpi.com This type of analysis for this compound would reveal the energetically favorable arrangements of the piperidine ring and the propanoate side chain, which is crucial for understanding how it might fit into a receptor's binding pocket.

Furthermore, MD simulations are pivotal in predicting how a ligand binds to a protein. In research on piperidine and piperazine-based compounds as sigma receptor 1 (S1R) agonists, MD simulations were employed to elucidate the binding mode of a potent ligand. nih.govrsc.org These simulations revealed the crucial amino acid residues involved in the interaction, providing a deeper understanding of the binding event at a molecular level. nih.govrsc.org Similarly, MD simulations could predict the binding affinity and pose of this compound with a target protein, guiding the design of more potent derivatives.

Table 1: Illustrative Data from MD Simulations of a Piperidine Derivative

This table represents hypothetical data that could be generated from an MD simulation study on a piperidine derivative, illustrating the types of insights gained.

| Simulation Parameter | Finding | Implication for this compound |

| Conformational Clustering | Identification of three major conformational families for the piperidine ring (Chair, Boat, Twist-Boat). | Predicts the most likely shapes the molecule will adopt in solution. |

| Dihedral Angle Distribution | The C-C-C-N dihedral angle of the piperidine ring shows a strong preference for a specific range. | Defines the relative orientation of substituents on the piperidine ring. |

| Root Mean Square Fluctuation (RMSF) | The propanoate tail exhibits higher flexibility compared to the rigid piperidine core. | Highlights the dynamic regions of the molecule important for binding. |

| Binding Free Energy Calculation | Calculation of a negative binding free energy (-8.5 kcal/mol) to a hypothetical target. | Suggests a favorable binding interaction with the target protein. |

In Silico Design and Prediction of Derivatives

In silico drug design leverages computational methods to identify and optimize new drug candidates. For a scaffold like this compound, these techniques can be used to predict the properties of novel derivatives before they are synthesized in the lab, saving time and resources.

One common approach is fragment-based drug design, where molecular fragments are computationally combined to create new molecules with desired properties. A study on piperidine derivatives as potential HDM2 inhibitors utilized a group-based QSAR (GQSAR) model to design a combinatorial library of new compounds with predicted activity. researchgate.net This approach could be applied to this compound by modifying the piperidine ring or the methyl ester to explore a wide chemical space and identify promising new structures.

Another key aspect of in silico design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize which derivatives to synthesize and test. For example, in silico ADMET prediction was a crucial step in the evaluation of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents.

Table 2: Predicted Properties of Hypothetical this compound Derivatives

This table illustrates the type of data generated during an in silico design and prediction study.

| Derivative | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Biological Activity (IC50, nM) |

| Derivative A | Addition of a hydroxyl group to the piperidine ring | 1.2 | 550 | 75 |

| Derivative B | Replacement of the methyl ester with an ethyl ester | 2.1 | 210 | 150 |

| Derivative C | Introduction of a fluorine atom on the piperidine ring | 1.8 | 320 | 50 |

| Derivative D | N-methylation of the piperidine ring | 1.9 | 400 | 120 |

Structure-Activity Relationship (SAR) Modeling Focused on Molecular Features

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying a lead compound like this compound and evaluating the activity of the resulting analogs, researchers can build models that predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties or structural features of molecules with their biological activity. For a series of (1-methylpiperidin-4-yl) propanoate derivatives, a QSAR study was performed to develop models that could predict their properties. researchgate.net Such a study on derivatives of this compound would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using techniques like multiple linear regression or machine learning to build a predictive model.

These models can then highlight the key molecular features that are important for activity. For instance, a QSAR study might reveal that a certain size and electronic character of a substituent at a particular position on the piperidine ring is crucial for high affinity to a biological target. This information is invaluable for guiding the rational design of more potent and selective compounds.

Research on other piperidine derivatives has demonstrated the utility of SAR studies in identifying key structural features for biological activity. nih.gov For example, in a series of tetrahydroquinolone modulators, SAR analysis revealed that modifications to a cyclohexanone (B45756) ring and the introduction of a nitrile group significantly impacted potency. nih.gov

Analogue and Derivative Research Based on Methyl 3 Piperidin 3 Yl Propanoate

Systematic Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a versatile scaffold in medicinal chemistry and materials science. nih.gov Systematic modifications of this ring in the context of methyl 3-(piperidin-3-yl)propanoate would be crucial for developing a comprehensive understanding of its structure-activity relationships.

Positional Isomerism Studies (e.g., Piperidin-1-yl, Piperidin-4-yl)

The position of the propanoate side chain on the piperidine ring significantly influences the compound's physical and chemical properties. Research on the positional isomers, methyl 3-(piperidin-1-yl)propanoate and methyl 3-(piperidin-4-yl)propanoate, offers valuable insights into what could be expected from the 3-substituted isomer.

Methyl 3-(piperidin-1-yl)propanoate is the most studied isomer, with readily available synthesis protocols, often involving the Michael addition of piperidine to methyl acrylate (B77674). thieme-connect.com In contrast, the synthesis of C-substituted piperidines like the 3-yl and 4-yl isomers is generally more complex.

The differing positions of the nitrogen atom relative to the side chain have profound implications for the molecule's basicity, nucleophilicity, and steric hindrance. In the piperidin-1-yl isomer, the nitrogen is a tertiary amine integrated into the ring and directly attached to the propanoate chain's beta-carbon. This direct linkage influences the electronic environment of both the ring and the side chain. For the piperidin-3-yl and piperidin-4-yl isomers, the nitrogen is a secondary amine, offering a site for further functionalization, which is absent in the 1-yl isomer. This secondary amine also imparts different conformational and reactivity characteristics.

A comparative study of these isomers would be essential to delineate the impact of the substituent's position on biological activity and chemical reactivity.

Table 1: Comparison of Methyl 3-(piperidin-yl)propanoate Isomers

| Feature | Methyl 3-(piperidin-1-yl)propanoate | This compound | Methyl 3-(piperidin-4-yl)propanoate |

| CAS Number | 23573-93-5 lookchem.com | 113534-43-3 | Not readily available |

| Nitrogen Type | Tertiary Amine | Secondary Amine | Secondary Amine |

| Synthesis | Michael addition of piperidine to methyl acrylate thieme-connect.com | Likely multi-step synthesis from a pre-functionalized piperidine | Likely multi-step synthesis from a pre-functionalized piperidine |

| Reactivity | Ring nitrogen is non-reactive to further substitution | Secondary amine is available for N-alkylation, acylation, etc. | Secondary amine is available for N-alkylation, acylation, etc. |

| Potential Applications | Building block in organic synthesis | Potential scaffold for drug discovery | Scaffold in medicinal chemistry |

Investigation of Substituent Effects on Conformation and Reactivity

The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in The presence and nature of substituents can significantly influence the conformational equilibrium and the reactivity of the ring. For this compound, the methyl propanoate group at the 3-position can exist in either an axial or equatorial orientation.

Studies on other 3-substituted piperidines have shown that the conformational preference is a delicate balance of steric and electronic factors. nih.gov For instance, in 3-fluoropiperidines, extensive research has demonstrated that the fluorine atom can exhibit a preference for the axial position due to hyperconjugative effects and charge-dipole interactions, a phenomenon that can be tuned by the substitution pattern on the nitrogen and other ring positions. d-nb.inforesearchgate.net

It would be crucial to investigate how the methyl propanoate substituent at the 3-position influences the conformational equilibrium of the piperidine ring in this compound. This could be achieved through a combination of spectroscopic techniques, such as NMR spectroscopy, and computational modeling. nih.gov Furthermore, the introduction of additional substituents on the piperidine ring would allow for a systematic study of their effects on conformation and reactivity. For example, alkyl or aryl groups at various positions could be introduced to probe steric and electronic effects on the ring's geometry and the reactivity of the secondary amine.

Diversification of the Propanoate Side Chain

Modification of the propanoate side chain is another key avenue for analogue research. The ester functionality of the methyl propanoate group is a prime target for chemical modification.

Furthermore, the length of the alkyl chain could be extended or shortened, or branched alkyl groups could be introduced to explore the steric requirements of potential binding partners. The synthesis of analogues with different ester groups (e.g., ethyl, tert-butyl) could also be explored to modulate properties like metabolic stability. Research on related compounds, such as caffeine-acrylate derivatives, has shown that modifications to the ester moiety can significantly impact biological activity. acs.org

Table 2: Potential Modifications of the Propanoate Side Chain

| Modification Type | Example Derivative | Potential Impact |

| Ester Hydrolysis | 3-(Piperidin-3-yl)propanoic acid | Increased polarity, site for further conjugation |

| Amide Formation | N-Alkyl-3-(piperidin-3-yl)propanamide | Altered hydrogen bonding and lipophilicity |

| Ester Variation | Ethyl 3-(piperidin-3-yl)propanoate | Modified metabolic stability and solubility |

| Chain Length Variation | 2-(Piperidin-3-yl)acetic acid or 4-(Piperidin-3-yl)butanoic acid | Altered spatial orientation and flexibility |

Synthesis and Evaluation of Fused Ring and Polycyclic Derivatives

The piperidine ring of this compound can serve as a foundation for the construction of more complex fused ring and polycyclic systems. Such derivatives are of significant interest in medicinal chemistry due to their rigid structures, which can lead to higher binding affinities and selectivities for biological targets. acs.org

Several synthetic strategies can be envisioned for the creation of fused ring systems from a this compound scaffold. Intramolecular cyclization reactions are a powerful tool in this regard. For instance, the secondary amine of the piperidine ring and a suitably functionalized side chain could undergo a cyclization reaction to form a bicyclic system. nih.gov

The synthesis of fused piperidine derivatives has been achieved through various methods, including intramolecular Diels-Alder reactions and Friedel-Crafts acylations. acs.orgresearchgate.net For example, a novel series of multireceptor antipsychotic agents was developed based on fused tricyclic heterocycles containing a piperidine or piperazine (B1678402) moiety. nih.gov These complex structures were synthesized by coupling a tricyclic core with functionalized piperidine derivatives.

Starting from this compound, one could envision a multi-step synthesis to introduce reactive groups that could then participate in intramolecular ring-forming reactions, leading to novel polycyclic scaffolds. The evaluation of these new derivatives for their biological activities would be a critical step in exploring the chemical space around this core structure.

Future Research Directions and Emerging Paradigms for Methyl 3 Piperidin 3 Yl Propanoate

Development of Novel and Sustainable Synthetic Approaches

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that are often resource-intensive and can generate significant waste. The future of synthesizing Methyl 3-(piperidin-3-yl)propanoate and its analogues will undoubtedly be shaped by the principles of green chemistry. nih.govfigshare.com This paradigm shift emphasizes the use of environmentally benign reagents and solvents, catalytic processes, and atom-economical reactions.

Current research in piperidine synthesis highlights several promising avenues that could be adapted for this compound. One such approach is the catalytic hydrogenation of pyridine (B92270) precursors. nih.gov While this is a classical method, modern advancements are focusing on the use of non-precious metal catalysts and milder reaction conditions to enhance sustainability. Another green strategy involves the one-pot synthesis of N-substituted piperidones, which can serve as key intermediates. nih.gov This approach minimizes purification steps and reduces solvent usage, aligning with the goals of green chemistry.

Furthermore, the synthesis of piperidines from bio-renewable sources is an emerging and highly desirable strategy. For instance, the conversion of bio-renewable tetrahydrofurfurylamine (B43090) to piperidine showcases a novel and sustainable route that moves away from fossil fuel-based starting materials. rsc.org Exploring similar bio-based precursors for the synthesis of the 3-substituted piperidine core of this compound would represent a significant step forward in sustainable pharmaceutical manufacturing. Chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, also present a powerful tool for the asymmetric synthesis of chiral piperidines, offering a green and highly selective route to specific stereoisomers. nih.gov

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Catalytic Hydrogenation | Use of non-precious metals, milder conditions. | Development of novel catalysts, optimization of reaction parameters. |

| One-Pot Synthesis | Reduced waste, fewer purification steps. | Design of tandem reactions, exploration of multicomponent reactions. |

| Bio-renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Identification of suitable bio-based starting materials, development of efficient conversion pathways. |

| Chemo-enzymatic Synthesis | High stereoselectivity, environmentally benign conditions. | Discovery of novel enzymes, integration of biocatalysis with chemical synthesis. |

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

The reactivity of this compound is largely dictated by the piperidine ring and the methyl propanoate side chain. While classical reactions of these functional groups are well-understood, there remains a vast, unexplored chemical space that could lead to novel derivatives with unique properties. Future research should focus on unlocking this latent reactivity.

The functionalization of the piperidine ring at various positions (C2, C3, and C4) through catalyst-controlled C-H activation is a frontier in organic synthesis. nih.gov Applying these methods to this compound could allow for the selective introduction of a wide range of substituents, creating a library of novel compounds. Radical-mediated cyclizations and intramolecular amination reactions also offer powerful strategies for constructing complex piperidine-containing architectures. nih.govmdpi.com

The propanoate side chain also presents opportunities for novel transformations. Beyond simple hydrolysis or amidation, the ester group could be used as a handle for more complex chemical modifications. For example, it could be transformed into other functional groups through reduction, oxidation, or by serving as a precursor in various coupling reactions. The interplay between the reactivity of the piperidine nitrogen and the ester functionality could also lead to interesting and underexplored intramolecular cyclization or rearrangement reactions.

| Reaction Type | Potential Outcome | Research Focus |

| C-H Functionalization | Selective introduction of new substituents on the piperidine ring. | Development of site-selective catalysts, exploration of directing group strategies. |

| Radical-Mediated Reactions | Formation of complex polycyclic structures. | Investigation of novel radical initiators and terminators, control of stereoselectivity. |

| Intramolecular Transformations | Synthesis of bicyclic or spirocyclic piperidine derivatives. | Design of substrates for intramolecular reactions, exploration of catalytic systems. |

| Side Chain Modification | Conversion of the ester to other functional groups. | Development of selective and mild transformation protocols. |

Integration with Advanced Machine Learning for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, moving the field towards a more predictive science. rsc.orgrsc.orgnih.gov For a molecule like this compound, ML can be a powerful tool to accelerate the discovery and development of new analogues and reaction pathways.

One of the key applications of ML in this context is the prediction of chemical reactivity and reaction outcomes. nips.cc By training models on large datasets of known reactions, it is possible to predict the most likely products of a given set of reactants and conditions. This can be used to screen for novel, undiscovered transformations of this compound, prioritizing the most promising reactions for experimental validation. nih.gov ML models can also be used to predict the regioselectivity of reactions, such as the C-H functionalization of the piperidine ring, which is a significant challenge in synthetic chemistry. nih.gov

Furthermore, ML can be employed to predict the physicochemical and biological properties of virtual analogues of this compound. This allows for the in silico screening of large virtual libraries of compounds to identify those with the most desirable characteristics, such as improved binding affinity to a biological target or better pharmacokinetic properties. This predictive capability can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

| Machine Learning Application | Description | Potential Impact |

| Reaction Prediction | Predicts the products of a chemical reaction. | Accelerates the discovery of novel chemical transformations. |

| Regioselectivity Prediction | Predicts the site of reaction on a molecule. | Guides the design of selective synthetic routes. |

| Property Prediction | Predicts the physicochemical and biological properties of molecules. | Enables the rapid in silico screening of virtual compound libraries. |

| Retrosynthesis Planning | Proposes synthetic routes to a target molecule. | Facilitates the design of efficient and novel synthetic strategies. |

Design of Next-Generation Analogues with Tunable Molecular Interactions

The design of next-generation analogues of this compound will be guided by a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). researchgate.netnih.gov The goal is to create new molecules with precisely tuned molecular interactions to achieve desired biological effects and physicochemical properties.

The modular nature of this compound, with its distinct piperidine core and propanoate side chain, makes it an ideal candidate for analogue design. The piperidine ring can be modified by introducing substituents at various positions, altering its conformation, or replacing it with other saturated heterocyclic scaffolds (scaffold hopping). enamine.netpharmaceutical-business-review.compharmaceutical-technology.com These modifications can have a profound impact on how the molecule interacts with biological targets.

The propanoate side chain can also be systematically varied. The ester can be replaced with other functional groups, such as amides, ketones, or nitriles, to probe different types of interactions. The length and branching of the alkyl chain can also be modified to optimize the molecule's size, shape, and lipophilicity. The combination of these modifications, guided by computational modeling and experimental testing, will allow for the rational design of analogues with tailored properties.

| Design Strategy | Description | Examples of Modifications |

| Piperidine Ring Modification | Altering the core scaffold to modulate binding and properties. | Introduction of substituents, ring expansion or contraction, replacement with other heterocycles. |

| Side Chain Variation | Modifying the propanoate moiety to fine-tune interactions. | Ester to amide/ketone/nitrile conversion, alteration of chain length and branching. |

| Stereochemical Control | Synthesis of specific stereoisomers to enhance selectivity. | Asymmetric synthesis, chiral chromatography. |

| Isosteric Replacement | Replacing functional groups with others of similar size and electronics. | Carboxylic acid with tetrazole, ester with bioisosteric groups. |

Q & A

Q. What are common synthetic routes for Methyl 3-(piperidin-3-yl)propanoate, and how are reaction yields typically measured?

Methodological Answer: The synthesis of this compound often involves esterification or condensation reactions. For example, β-keto esters like methyl 3-oxo-pentanoate can be synthesized via one-step reactions between methyl bromoacetate and nitriles . Piperidine derivatives may be incorporated using reductive amination or nucleophilic substitution. Yields are quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), calibrated with reference standards. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer: Common purification methods include:

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.

- Recrystallization : Use solvents like ethanol or dichloromethane to isolate crystalline products.

- Distillation : For volatile intermediates, fractional distillation under reduced pressure minimizes thermal degradation.

Post-purification, purity is validated via melting point analysis, NMR, or mass spectrometry (MS) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Safety protocols include:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Respiratory Protection : Use NIOSH-approved P95 respirators for dust/particulates; OV/AG-P99 cartridges for vapor exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Key optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in exothermic steps.

- Reagent Stoichiometry : Adjust molar ratios (e.g., 1.2:1 acylating agent:piperidine derivative) to drive completion.

Statistical tools like Design of Experiments (DoE) can identify optimal parameters .

Q. What analytical methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer: Discrepancies often arise from variations in experimental conditions. To resolve:

- Cross-Validation : Compare data from NIST Standard Reference Data , PubChem , and peer-reviewed studies.

- Controlled Replication : Repeat measurements under standardized conditions (e.g., 25°C, 1 atm).

- Advanced Modeling : Use computational tools (e.g., COSMO-RS) to predict solubility and logP values .

Q. What strategies mitigate decomposition of this compound under storage?

Methodological Answer:

- Storage Conditions : Keep at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis/oxidation.

- Stabilizers : Add 0.1% w/v antioxidants (e.g., BHT) for long-term storage.

- Periodic Analysis : Monitor degradation via LC-MS every 6 months; discard if impurity peaks exceed 5% .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: Contradictions may stem from:

- Steric Effects : Bulkier substituents on piperidine reduce reaction rates.

- Solvent Polarity : Protic solvents (e.g., ethanol) stabilize transition states differently than aprotic solvents.

- Catalyst Presence : Trace metal impurities (e.g., Pd in coupling reactions) alter pathways.

Resolution requires systematic studies under controlled variables, documented in Supporting Information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。